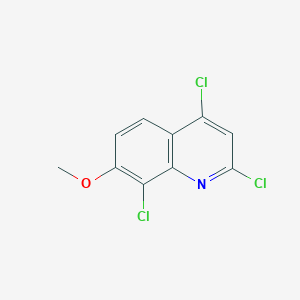
2,4,8-トリクロロ-7-メトキシキノリン
概要
説明
2,4,8-Trichloro-7-methoxyquinoline is a quinoline derivative characterized by the presence of three chlorine atoms and one methoxy group on the quinoline ring structure
科学的研究の応用
2,4,8-Trichloro-7-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-trichloro-7-methoxyquinoline typically involves the chlorination of quinoline followed by methoxylation. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 2,4,8-trichloro-7-methoxyquinoline may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 2,4,8-Trichloro-7-methoxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
作用機序
The mechanism by which 2,4,8-trichloro-7-methoxyquinoline exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target system.
類似化合物との比較
2,4,8-Trichloro-7-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
Quinoline: The parent compound without substitutions.
2,4-Dichloroquinoline: A related compound with two chlorine atoms.
7-Methoxyquinoline: A compound with a methoxy group but without chlorine atoms.
生物活性
2,4,8-Trichloro-7-methoxyquinoline is a chlorinated derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline and its derivatives are known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of 2,4,8-trichloro-7-methoxyquinoline, examining its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- Chemical Formula : C₉H₆Cl₃N₁O
- Molecular Weight : 252.50 g/mol
- Structural Features : The presence of three chlorine atoms at positions 2, 4, and 8 along with a methoxy group at position 7 significantly influences its reactivity and biological activity.
Research indicates that 2,4,8-trichloro-7-methoxyquinoline interacts with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and metabolic pathways, potentially leading to anticancer effects.
- DNA Interaction : Similar to other quinoline derivatives, it is hypothesized that this compound can bind to DNA, disrupting replication and transcription processes.
Antimicrobial Activity
2,4,8-Trichloro-7-methoxyquinoline has shown notable antimicrobial properties:
- Bacterial Efficacy : Studies have demonstrated its effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibits significant inhibition zones in agar diffusion tests .
- Mechanism : Its antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Potential
The compound's anticancer properties are under investigation:
- Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the growth of various cancer cell lines by inducing apoptosis .
- Molecular Docking Studies : These studies indicate favorable binding interactions with key proteins involved in cancer cell survival pathways. The binding free energy values suggest strong interactions that could lead to effective therapeutic outcomes .
Case Studies
特性
IUPAC Name |
2,4,8-trichloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUHYCICHPKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383210 | |
| Record name | 2,4,8-trichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893620-26-3 | |
| Record name | 2,4,8-trichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















